N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-phenylmethanesulfonyl-acetamide
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Overview
Description
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its stability and biological activity .
Preparation Methods
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves the cyclocondensation of thiosemicarbazides with electrophilically activated nitroalkanes in the presence of polyphosphoric acid . This method allows for the formation of the thiadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as triethylamine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it useful in the development of new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular pathways involved depend on the specific biological activity being targeted.
Comparison with Similar Compounds
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE can be compared with other 1,3,4-thiadiazole derivatives, such as:
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide
These compounds share similar structural features but may exhibit different biological activities and properties. The uniqueness of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-PHENYLMETHANESULFONYLACETAMIDE lies in its specific combination of the thiadiazole ring with the phenylmethanesulfonylacetamide group, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C13H15N3O3S2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H15N3O3S2/c1-2-12-15-16-13(20-12)14-11(17)9-21(18,19)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16,17) |
InChI Key |
HGWDPGLUIUEKIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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